N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazoles. Benzisothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-isopropenylaniline with 1,2-benzisothiazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine
- 1,2-benzisothiazol-3-amine 1,1-dioxide
- 2-isopropenylaniline derivatives
Uniqueness
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide stands out due to its unique combination of the isopropenyl group and the benzisothiazole scaffold. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Compared to other similar compounds, it exhibits higher potency and selectivity in its antimicrobial and anticancer activities .
Properties
IUPAC Name |
1,1-dioxo-N-(2-prop-1-en-2-ylphenyl)-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-10H,1H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMAVCXDZZFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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